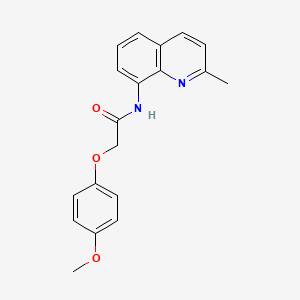
2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a methylquinolinyl group linked by an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of 2-methylquinoline, which is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is subsequently acylated using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy group in the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The pathways involved can include the inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- 2-(4-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide
- 2-(4-nitrophenoxy)-N-(2-methylquinolin-8-yl)acetamide
Uniqueness
2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-7-14-4-3-5-17(19(14)20-13)21-18(22)12-24-16-10-8-15(23-2)9-11-16/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
LJNINLXRWCBSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11337166.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2,3-dimethylphenyl)urea](/img/structure/B11337173.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide](/img/structure/B11337179.png)
![2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11337185.png)
![N-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11337187.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11337188.png)
![N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337193.png)
![1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one](/img/structure/B11337195.png)
![2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11337202.png)
![N-(3,5-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337222.png)
![5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11337230.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide](/img/structure/B11337242.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B11337251.png)
![Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate](/img/structure/B11337252.png)
